4-Benzoylphenyl cyclohexanecarboxylate
Description
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(4-benzoylphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C20H20O3/c21-19(15-7-3-1-4-8-15)16-11-13-18(14-12-16)23-20(22)17-9-5-2-6-10-17/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2 |
InChI Key |
WPAUFFLEIDRADM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between 4-benzoylphenyl cyclohexanecarboxylate and similar compounds:
Pharmacological Potential
- Lipid-Lowering Effects : N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives (e.g., compounds 3 and 5) significantly reduce plasma triglycerides (p<0.001) and LDL cholesterol in hyperlipidemic rats . The 4-benzoylphenyl group likely enhances binding to lipid metabolism targets, suggesting that this compound may share similar activity, albeit modulated by its ester linkage.
- Metabolic Pathways: Cyclohexanecarboxylate is a proposed intermediate in anaerobic benzoate degradation, involving CoA ligases and dehydrogenases .
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst Loading : 10–20 mol% AlCl₃ relative to the acid chloride.
-
Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis of the acid chloride.
-
Temperature : 0–25°C to balance reaction rate and side-product formation.
-
Yield : 65–78% after purification via silica gel chromatography.
Mechanistic Insights :
The AlCl₃ coordinates to the carbonyl oxygen of cyclohexanecarbonyl chloride, increasing its electrophilicity. The 4-benzoylphenol’s hydroxyl group attacks the activated carbonyl, displacing chloride and forming the ester bond. Steric hindrance from the benzoyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.
Transesterification of Methyl Cyclohexanecarboxylate
Transesterification offers a milder alternative, particularly for acid-sensitive substrates. This method involves reacting methyl cyclohexanecarboxylate with 4-benzoylphenol in the presence of a base catalyst, such as sodium methoxide (NaOMe).
Key Parameters
-
Catalyst : 5–10 mol% NaOMe.
-
Solvent : Methanol or ethanol, which also acts as a nucleophile in equilibrium.
-
Temperature : Reflux conditions (60–80°C) to drive methanol evaporation and shift equilibrium toward product formation.
-
Yield : 55–70%, with residual starting materials removed via distillation.
Limitations :
The equilibrium nature of transesterification limits maximum yields. Continuous removal of methanol through a Dean-Stark apparatus improves efficiency, achieving yields up to 85% under optimized conditions.
Enzymatic Esterification for Green Synthesis
Recent advances in biocatalysis have enabled enzyme-mediated synthesis of aromatic esters. Lipases, such as Candida antarctica Lipase B (CAL-B), catalyze the esterification of cyclohexanecarboxylic acid with 4-benzoylphenol in non-aqueous media.
Process Details
-
Enzyme : Immobilized CAL-B (Novozym 435).
-
Solvent : Tert-butyl alcohol or ionic liquids to maintain enzyme activity.
-
Temperature : 30–40°C to prevent enzyme denaturation.
-
Yield : 40–60%, with superior stereoselectivity compared to chemical methods.
Advantages :
-
Avoids toxic catalysts and harsh conditions.
Industrial-Scale Production and Purification
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enhance heat and mass transfer for the direct esterification method, achieving throughputs of 1–5 kg/hour.
Purification Techniques
-
Crystallization : Recrystallization from ethyl acetate/hexane mixtures removes unreacted 4-benzoylphenol.
-
Distillation : Short-path distillation under reduced pressure isolates the ester from high-boiling byproducts.
-
Chromatography : Reserved for high-purity pharmaceutical grades, albeit with higher costs.
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Esterification | AlCl₃ | 65–78 | 95–98 | High |
| Transesterification | NaOMe | 55–70 | 90–95 | Moderate |
| Enzymatic Synthesis | CAL-B | 40–60 | 85–90 | Emerging |
Key Observations :
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| Esterification | Cyclohexanecarbonyl chloride, pyridine, DCM, 0°C → RT, 12h | Ester bond formation | 70–85 |
| Purification | Silica gel chromatography (EtOAc:Hex = 1:4) | Remove unreacted phenol/byproducts | >95 purity |
What analytical techniques are recommended for characterizing this compound?
Basic Research Question
A multi-technique approach ensures structural validation and purity assessment:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and cyclohexane protons (δ 1.2–2.5 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and ketone (δ ~200 ppm) groups.
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (benzoyl C=O) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .
How does the metabolic pathway of this compound influence its biological activity?
Advanced Research Question
In vivo, the ester bond undergoes hydrolysis to release cyclohexanecarboxylic acid and 4-benzoylphenol. Key metabolic steps include:
- Hydrolysis : Liver esterases cleave the ester, generating metabolites.
- β-Oxidation : Cyclohexanecarboxylic acid is oxidized to shorter-chain derivatives (e.g., adipic acid) .
- Aromatization : Cyclohexanecarboxylic acid may convert to benzoic acid, excreted as hippuric acid.
Q. Implications for Bioactivity :
- The benzoylphenol moiety may act as a pharmacophore, interacting with lipid-regulating enzymes (e.g., HMG-CoA reductase) .
- Metabolite toxicity should be evaluated via hepatic enzyme assays (e.g., CYP450 inhibition studies).
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Conflicts in NMR or IR data often arise from impurities or tautomerism. Methodological solutions include:
- Cross-Validation : Compare experimental data with PubChem or Reaxys entries for analogous esters .
- DEPT-135 NMR : Distinguish CH₃, CH₂, and CH groups in complex cyclohexane ring environments.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and confirm stereochemistry .
Q. Example Workflow :
Re-purify the compound using preparative HPLC.
Re-run NMR under higher resolution (500 MHz+).
Compare computed (DFT) vs. experimental spectra.
What computational methods predict the reactivity of this compound in nucleophilic environments?
Advanced Research Question
- Reactivity Simulations : Use Gaussian or ORCA software to model transition states for ester hydrolysis or ketone reduction.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics.
- Docking Studies : Predict interactions with esterase enzymes using AutoDock Vina .
Q. Key Findings :
- The electron-withdrawing benzoyl group increases ester bond polarization, accelerating hydrolysis rates compared to non-aromatic analogs.
What safety precautions are critical when handling this compound?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use a fume hood to prevent inhalation of fine particles.
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.
- Toxicology : LD₅₀ data for similar esters suggest moderate toxicity (oral LD₅₀ > 2000 mg/kg in rats). Conduct Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
